molecular formula C12H10N4OS B3588618 3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one

3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one

Cat. No.: B3588618
M. Wt: 258.30 g/mol
InChI Key: DKLZGQKTUWILGL-UHFFFAOYSA-N
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Description

3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one is a heterocyclic compound that combines the structural features of triazine and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one typically involves the fusion of triazole and thiadiazine moieties. One common method involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with triazole derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine or thiadiazine rings, often using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes like carbonic anhydrase, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one is unique due to its specific substitution pattern and the combination of triazine and thiadiazine rings. This unique structure contributes to its distinct chemical reactivity and potential pharmacological activities.

Properties

IUPAC Name

3-methyl-7-phenyl-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-8-11(17)16-12(14-13-8)18-7-10(15-16)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLZGQKTUWILGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(CS2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one

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